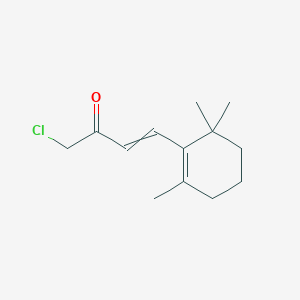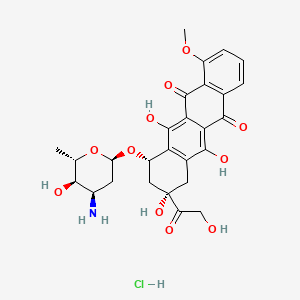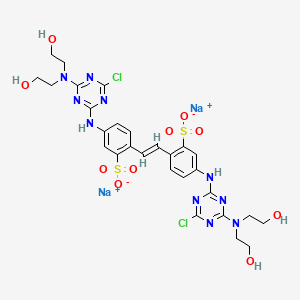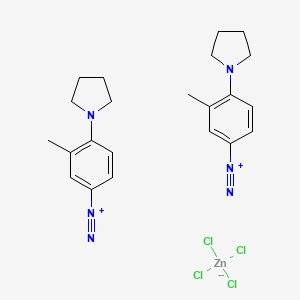
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring, which is further substituted with a methyl group and a pyrrolidine ring The tetrachlorozinc(2-) anion acts as a counterion to balance the charge of the diazonium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 3-methyl-4-pyrrolidin-1-ylbenzenamine. The process begins with the formation of the diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozinc(2-) complex.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization reactors where precise control of temperature and reagent concentrations is maintained to ensure high yields and purity. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the nucleophile of choice.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of the azo bond.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Result in the formation of azo compounds, which are often brightly colored.
Reduction Reactions: Yield the corresponding amine, 3-methyl-4-pyrrolidin-1-ylbenzenamine.
Applications De Recherche Scientifique
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs due to its ability to form stable diazonium salts.
Materials Science: Utilized in the preparation of advanced materials, such as conducting polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) primarily involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or azo coupling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
- 3-methylbenzenediazonium;tetrachlorozinc(2-)
- 4-methyl-3-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
Uniqueness
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is unique due to the presence of both a methyl group and a pyrrolidine ring on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The combination of these substituents with the diazonium group and tetrachlorozinc(2-) counterion provides distinct electronic and steric properties that can be exploited in various applications.
Propriétés
Numéro CAS |
27569-10-4 |
|---|---|
Formule moléculaire |
C22H28Cl4N6Zn |
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H14N3.4ClH.Zn/c2*1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;;;;;/h2*4-5,8H,2-3,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
GQDIZYZEIVCQTE-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-2](Cl)(Cl)Cl |
Numéros CAS associés |
52572-38-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
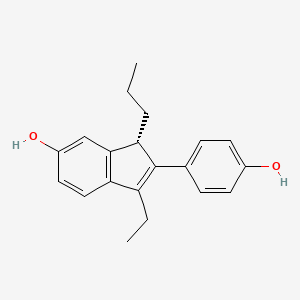

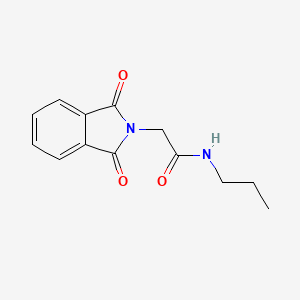

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
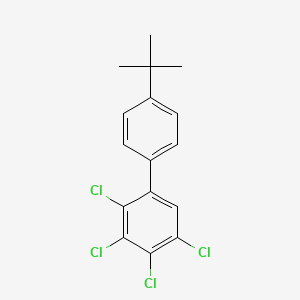
![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)
